

physicochemical properties of trihexyl benzene-1,2,4-tricarboxylate

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Compound of Interest

Compound Name: Trihexyl benzene-1,2,4-tricarboxylate

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An In-depth Technical Guide to the Physicochemical Properties of **Trihexyl Benzene-1,2,4-tricarboxylate**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyl benzene-1,2,4-tricarboxylate, also known as trihexyl trimellitate, is a branched-chain aromatic ester. It belongs to the class of trimellitate esters, which are primarily utilized as plasticizers in the manufacturing of polyvinyl chloride (PVC) and other polymers. This document provides a comprehensive overview of the core physicochemical properties of **trihexyl benzene-1,2,4-tricarboxylate**, along with generalized experimental protocols for its synthesis and analysis. Due to its principal applications in material science, there is no documented evidence of its interaction with biological signaling pathways.

Physicochemical Properties

The properties of **trihexyl benzene-1,2,4-tricarboxylate** are summarized in the tables below. It is important to distinguish it from similar compounds such as tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (trioctyl trimellitate), which has a different molecular formula and CAS number.

Table 1: General and Physical Properties

Property	Value	Reference
IUPAC Name	trihexyl benzene-1,2,4-tricarboxylate	[1]
Synonyms	Trihexyl trimellitate, THTM, Morflex 560	[1]
CAS Number	1528-49-0	[1] [2]
Molecular Formula	C ₂₇ H ₄₂ O ₆	[1] [3]
Molecular Weight	462.6 g/mol	[1]
Physical State	Liquid	[1] [4]
Appearance	Clear, slightly yellow viscous liquid	[3]
Melting Point	-46 °C	[3] [4] [5]
Boiling Point	260-262 °C (at 4 mmHg)	[3] [4] [5]
Density	1.015 - 1.026 g/cm ³	[3] [5]
Refractive Index (n _{20/D})	1.487	[3] [5]
Flash Point	219.9 - 268 °C	[3] [5]

Table 2: Solubility and Partitioning Characteristics

Property	Value	Reference
Water Solubility	33.3 ng/L at 25°C (practically insoluble)	[3] [5]
LogP (Octanol/Water Partition Coefficient)	6.89790 - 8.87	[2] [3] [5]
Vapor Pressure	3.57E-11 mmHg at 25°C	[5]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and property determination of **trihexyl benzene-1,2,4-tricarboxylate** are not readily available in public literature. However, based on general organic chemistry principles for esters, the following methodologies are representative of the likely procedures.

Synthesis: Fischer Esterification

Trihexyl benzene-1,2,4-tricarboxylate is synthesized via the Fischer esterification of trimellitic acid (or its anhydride) with hexan-1-ol.

Materials:

- Trimellitic anhydride
- Hexan-1-ol (3 molar equivalents)
- Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Anhydrous toluene (as a solvent to facilitate water removal)

Procedure:

- A mixture of trimellitic anhydride, hexan-1-ol, and a catalytic amount of sulfuric acid in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- The mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
- The reaction is monitored (e.g., by thin-layer chromatography) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- The organic layer is dried over anhydrous sodium sulfate.

- The solvent and any excess hexan-1-ol are removed under reduced pressure.
- The resulting crude **trihexyl benzene-1,2,4-tricarboxylate** can be purified by vacuum distillation.

Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and identity of the synthesized ester can be assessed using reverse-phase HPLC.

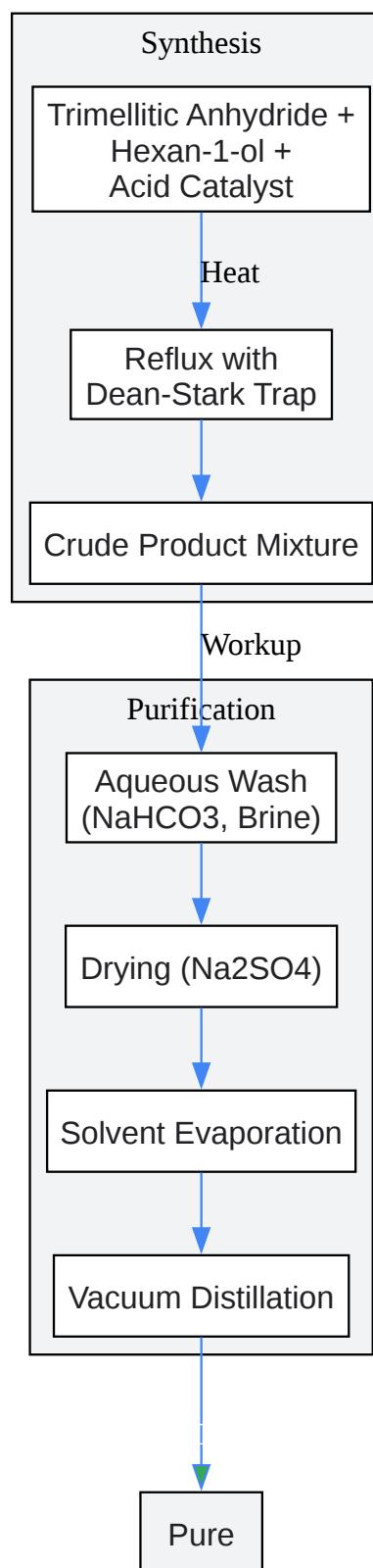
Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this nonpolar analyte.[\[2\]](#)
- Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[\[2\]](#)
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).
- Sample Preparation: The sample is dissolved in a suitable organic solvent, such as acetonitrile, and filtered before injection.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **trihexyl benzene-1,2,4-tricarboxylate**.

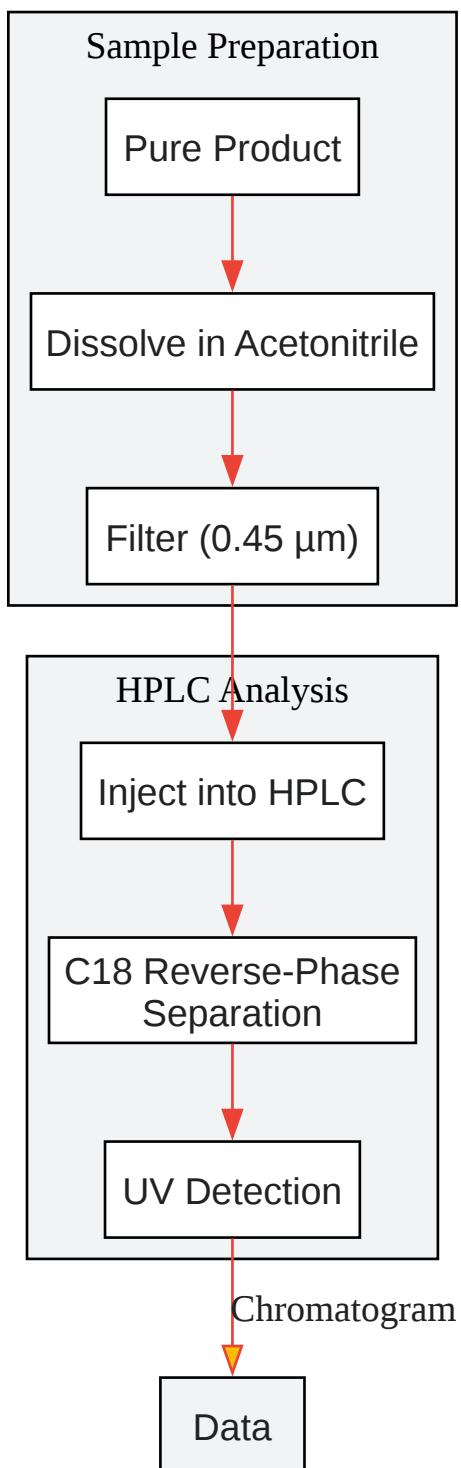


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Caption: Workflow for the synthesis and purification of **trihexyl benzene-1,2,4-tricarboxylate**.

Analytical Characterization Workflow

This diagram outlines the typical steps for the analytical characterization of the final product.



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Caption: Workflow for the HPLC analysis of **trihexyl benzene-1,2,4-tricarboxylate**.

Signaling Pathways

Trihexyl benzene-1,2,4-tricarboxylate is an industrial chemical primarily used as a plasticizer. Its mechanism of action in polymers involves physical insertion between polymer chains to increase flexibility. There is no scientific literature to suggest that this compound is designed for or interacts with specific biological signaling pathways in the manner of a pharmaceutical agent. Its toxicological profile is characterized by low acute toxicity.^[6] Therefore, diagrams of signaling pathways are not applicable to this compound.

Conclusion

Trihexyl benzene-1,2,4-tricarboxylate is a well-characterized compound with established physicochemical properties that make it suitable for its primary application as a plasticizer. Its synthesis and analysis follow standard organic chemistry protocols. The lack of interaction with biological signaling pathways underscores its role as a material science chemical rather than a bioactive compound. This guide provides a foundational understanding of its core properties for researchers and professionals in relevant fields.

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